molecular formula C13H8Cl2O3 B2963924 (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 329795-33-7

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2963924
CAS No.: 329795-33-7
M. Wt: 283.1
InChI Key: CDNQAQFKBPGCFX-ZZXKWVIFSA-N
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Description

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.1. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNQAQFKBPGCFX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid, also known as a furan derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a complex structure that includes a furan ring and dichlorophenyl substituents, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC13H8Cl2O3
Molecular Weight283.10 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point517.4 ± 50.0 °C
Melting PointNot Available
LogP6.56

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Research indicates that this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that furan derivatives can inhibit P-glycoprotein (P-gp), a protein often implicated in multidrug resistance (MDR) in cancer therapy . This inhibition may enhance the efficacy of conventional chemotherapeutics like doxorubicin.

The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The compound appears to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway engagement, as evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties against multidrug-resistant bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effectiveness of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 compared to untreated controls, indicating its potential as an anti-inflammatory agent.

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